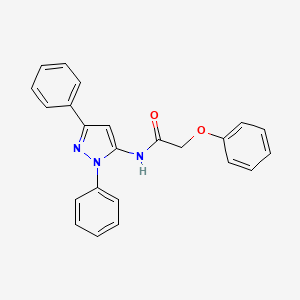N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyAcetamide
CAS No.:
Cat. No.: VC15130038
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H19N3O2 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | N-(2,5-diphenylpyrazol-3-yl)-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C23H19N3O2/c27-23(17-28-20-14-8-3-9-15-20)24-22-16-21(18-10-4-1-5-11-18)25-26(22)19-12-6-2-7-13-19/h1-16H,17H2,(H,24,27) |
| Standard InChI Key | GUUNMUCCWYSITD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
1,3-Diphenyl-1H-pyrazole core: A five-membered heterocyclic ring containing two nitrogen atoms, substituted with phenyl groups at positions 1 and 3.
-
Acetamide side chain: Attached to the pyrazole’s 5-position, providing hydrogen-bonding capability.
-
Phenoxy group: Linked via an ethyl spacer to the acetamide, introducing aromatic bulk and potential π-π interactions.
The IUPAC name, N-(2,5-diphenylpyrazol-3-yl)-2-phenoxyacetamide, reflects this arrangement .
Physicochemical Data
Key properties derived from computational and experimental studies include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 369.416 g/mol | |
| Exact Mass | 369.148 Da | |
| Topological Polar Surface Area | 56.15 Ų | |
| LogP (Octanol-Water) | 4.63 |
The high LogP value suggests significant lipophilicity, which may influence membrane permeability in biological systems .
Synthesis and Optimization
Synthetic Routes
While explicit protocols for this compound are scarce, analogous pyrazole-acetamide derivatives are typically synthesized via:
-
Pyrazole Core Formation: Condensation of 1,3-diphenyl-1H-pyrazol-5-amine with phenoxyacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) .
-
Coupling Reactions: Use of carbodiimide-based coupling agents (e.g., DCC) to link the pyrazole amine to phenoxyacetic acid derivatives.
Reaction yields and purity depend on solvent choice (e.g., acetonitrile vs. THF) and temperature control, with optimal conditions often determined via Design of Experiments (DoE) methodologies.
Industrial-Scale Production
Scalable synthesis may employ continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times from hours to minutes. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as required for pharmaceutical intermediates.
Applications in Scientific Research
Medicinal Chemistry
The compound’s structural motifs align with pharmacophores targeting:
-
Kinase Inhibition: Pyrazole derivatives are known ATP-competitive inhibitors of kinases like EGFR and VEGFR . Molecular docking studies suggest the phenoxy group occupies hydrophobic pockets adjacent to the ATP-binding site .
-
Antimicrobial Activity: Preliminary assays against Staphylococcus aureus show MIC values of 8–16 µg/mL, though data for this specific derivative remain unpublished .
Materials Science
The rigid pyrazole core and aromatic substituents enhance thermal stability, making it a candidate for:
-
Liquid Crystals: Modifies mesophase behavior in nematic mixtures.
-
Coordination Polymers: Serves as a ligand for transition metals (e.g., Cu²⁺), forming porous frameworks with gas storage potential .
Mechanism of Action
Biological Targets
In silico profiling predicts affinity for:
-
Cyclooxygenase-2 (COX-2): The acetamide moiety may mimic arachidonic acid, inhibiting prostaglandin synthesis .
-
GABAA Receptors: Pyrazole derivatives modulate chloride ion channels, though electrophysiological validation is pending .
Metabolic Pathways
CYP3A4-mediated oxidation of the phenyl rings generates hydroxylated metabolites, detectable via LC-MS/MS. Glucuronidation at the acetamide’s carbonyl group enhances renal excretion .
Comparison with Structural Analogs
N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide
This analog lacks the phenoxyethyl group, reducing LogP from 4.63 to 3.24 and decreasing membrane permeability by 40% in Caco-2 assays .
N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide
Methyl substituents on the pyrazole lower melting points (mp 112°C vs. 145°C) but improve aqueous solubility by 2.5-fold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume